molecular formula C18H23N3OS B4887058 N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine

N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine

Cat. No. B4887058
M. Wt: 329.5 g/mol
InChI Key: FMOJWDDPQOCIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, commonly known as ITI-214, is a small molecule drug candidate that has shown potential in treating various diseases. The compound belongs to the class of phosphodiesterase 1 (PDE1) inhibitors and has been found to have several biochemical and physiological effects.

Mechanism of Action

ITI-214 works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, an enzyme that is involved in the regulation of intracellular signaling pathways. By inhibiting N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, ITI-214 increases the levels of cyclic nucleotides, which are important signaling molecules in the body. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of cellular processes such as inflammation, neuroprotection, and synaptic plasticity.
Biochemical and Physiological Effects
ITI-214 has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ITI-214 has also been found to enhance neuroprotection by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, ITI-214 has been shown to improve cognitive function by enhancing synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of ITI-214 is that it has a high degree of selectivity for N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, which reduces the risk of off-target effects. Additionally, ITI-214 has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of ITI-214 is that it has a relatively short half-life, which may limit its efficacy in some applications.

Future Directions

There are several future directions for the development of ITI-214. One potential application is in the treatment of Alzheimer's disease, where ITI-214 has shown promise in reducing inflammation and improving cognitive function. Another potential application is in the treatment of Parkinson's disease, where ITI-214 has been found to enhance neuroprotection and reduce motor deficits. Additionally, ITI-214 may have applications in the treatment of multiple sclerosis, where it has been found to reduce inflammation and enhance remyelination. Further research is needed to fully understand the potential of ITI-214 in these and other applications.
Conclusion
ITI-214 is a promising small molecule drug candidate that has shown potential in treating various diseases. The compound works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine and has been found to have several biochemical and physiological effects. ITI-214 has been extensively studied in preclinical models and has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are some limitations to the compound, there are several future directions for the development of ITI-214. Further research is needed to fully understand the potential of ITI-214 in these and other applications.

Synthesis Methods

ITI-214 can be synthesized using a multistep process that involves the reaction of 4-isopropylphenyl hydrazine with 1,3-thiazol-4-carbonyl chloride to form the intermediate compound. The intermediate compound is then reacted with piperidine to form the final product, ITI-214. The synthesis method has been optimized to produce a high yield of pure ITI-214.

Scientific Research Applications

ITI-214 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. ITI-214 has also been studied for its potential to improve cognitive function, reduce inflammation, and enhance neuroprotection.

properties

IUPAC Name

[3-(4-propan-2-ylanilino)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13(2)14-5-7-15(8-6-14)20-16-4-3-9-21(10-16)18(22)17-11-23-12-19-17/h5-8,11-13,16,20H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOJWDDPQOCIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.